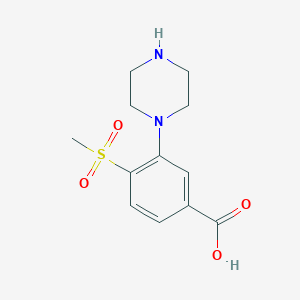
4-(Methylsulfonyl)-3-piperazinobenzoic acid
Descripción general
Descripción
“4-(Methylsulfonyl)-3-piperazinobenzoic acid” is a complex organic compound. The “4-(Methylsulfonyl)” part suggests the presence of a methylsulfonyl group attached to the 4th carbon of a benzene ring. The “3-piperazinobenzoic acid” part suggests the presence of a piperazine ring attached to the 3rd carbon of the benzene ring, and a carboxylic acid group attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex, given the presence of multiple functional groups. The benzene ring would provide a planar, aromatic base for the molecule, while the piperazine ring, methylsulfonyl group, and carboxylic acid group would add three-dimensionality .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could make this compound soluble in polar solvents .Aplicaciones Científicas De Investigación
Antioxidant Activity Measurement
Compounds with sulfonamide groups, similar to the "methylsulfonyl" part of "4-(Methylsulfonyl)-3-piperazinobenzoic acid," have been explored for their antioxidant properties. Analytical methods like the Oxygen Radical Absorption Capacity (ORAC) test, and the Ferric Reducing Antioxidant Power (FRAP) test are critical in determining the antioxidant capacity of chemical compounds, including those with sulfonyl and piperazine motifs (Munteanu & Apetrei, 2021).
DNA Interaction Studies
Piperazine derivatives, indicated by the "piperazinobenzoic" part, have been studied for their interactions with DNA, especially in the context of minor groove binders. Such studies are fundamental in drug design, providing insights into the structural requirements for effective DNA-binding drugs, which could be relevant for the development of anticancer and antibacterial agents (Issar & Kakkar, 2013).
Antioxidant Capacity Assays
The ABTS/PP decolorization assay is a method used to measure the antioxidant capacity of compounds, including those with sulfonyl groups. This type of assay helps in understanding the reaction pathways and the antioxidant activity of various compounds, which could be related to the chemical behavior of "4-(Methylsulfonyl)-3-piperazinobenzoic acid" (Ilyasov et al., 2020).
Drug Delivery Applications
The structural features of "4-(Methylsulfonyl)-3-piperazinobenzoic acid" may lend it to exploration in drug delivery systems, particularly where modifications to the molecule could enhance its solubility, stability, or targeting capabilities. Research on xylan derivatives, for example, shows the potential of chemical modifications to improve the delivery of therapeutic agents (Petzold-Welcke et al., 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-methylsulfonyl-3-piperazin-1-ylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-19(17,18)11-3-2-9(12(15)16)8-10(11)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWXOFNMHIDFDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)N2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylsulfonyl)-3-piperazinobenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





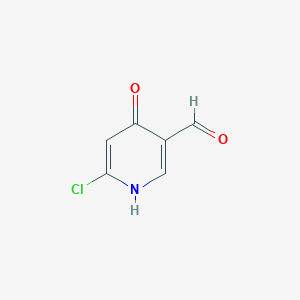
![6-Bromo-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B3089602.png)
![Octahydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B3089609.png)

![Methyl 4-chloro-1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B3089622.png)
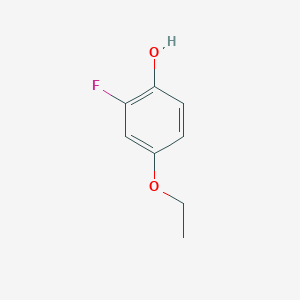
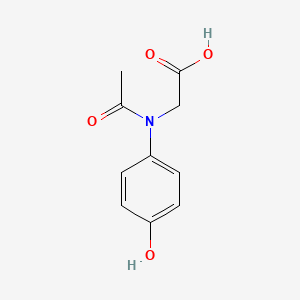
![Chloro[2-(dicyclohexylphosphino)-2'-(N,N-dimethylamino))-1,1'-biphenyl]gold(I)](/img/structure/B3089648.png)

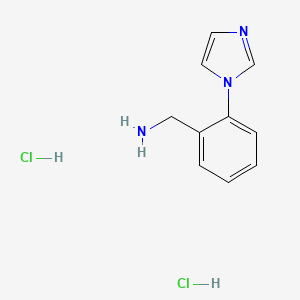
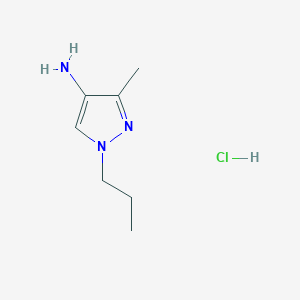
![1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride](/img/structure/B3089688.png)